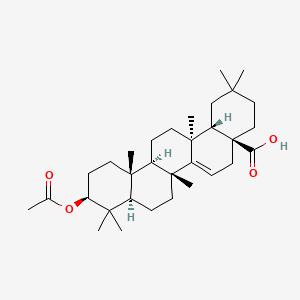
Acetyl aleuritolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl aleuritolic acid is a pentacyclic triterpenoid isolated from the leaves of Garcia parviflora. It has a role as a plant metabolite and an antineoplastic agent. It is a pentacyclic triterpenoid, an acetate ester and a monocarboxylic acid. It derives from a friedelin.
Aplicaciones Científicas De Investigación
Pharmacological Properties
1.1 Anti-Cancer Activity
AAA has been investigated for its anti-cancer properties. It is recognized as an antineoplastic agent, which means it can inhibit the growth of tumors. Studies have shown that AAA exhibits cytotoxic effects against various cancer cell lines, including HeLa cells (human cervical adenocarcinoma) and others. The compound's mechanism may involve the induction of apoptosis and the inhibition of cell proliferation pathways .
1.2 Anti-Viral Effects
Recent research has highlighted AAA's potential as an antiviral agent. For instance, molecular docking studies indicated that AAA and related compounds could serve as potent inhibitors of HIV-1 reverse transcriptase (RT), demonstrating high binding affinities and suggesting a mechanism for inhibiting viral replication . Additionally, a study identified 3-O-acetyl aleuritolic acid as having significant activity against HIV-1 integrase .
Metabolic Effects
2.1 Lipid Metabolism
AAA has been studied for its effects on lipid metabolism. In animal models, it has shown promise in reducing plasma lipoprotein levels and improving metabolic profiles in obese rats. Specifically, AAA administration resulted in decreased levels of glucose and triacylglycerols while promoting a reduction in carcass fat . These findings suggest potential applications in managing obesity and related metabolic disorders.
2.2 Gastroprotective Activity
Research indicates that AAA may possess gastroprotective properties. In experiments involving gastrointestinal transit in mice, AAA demonstrated a reduction in transit time, suggesting its potential use in treating gastrointestinal disorders .
Case Studies and Research Findings
The following table summarizes key studies involving this compound:
Propiedades
Número CAS |
28937-85-1 |
|---|---|
Fórmula molecular |
C32H50O4 |
Peso molecular |
498.7 g/mol |
Nombre IUPAC |
(4aS,6aR,6bR,8aR,10S,12aR,14aS,14bS)-10-acetyloxy-2,2,6b,9,9,12a,14a-heptamethyl-1,3,4,5,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-20(33)36-25-12-15-29(6)21(28(25,4)5)9-13-30(7)22(29)10-14-31(8)23(30)11-16-32(26(34)35)18-17-27(2,3)19-24(31)32/h11,21-22,24-25H,9-10,12-19H2,1-8H3,(H,34,35)/t21-,22+,24-,25-,29-,30+,31+,32+/m0/s1 |
Clave InChI |
UROPGAQBZGIPQC-VUHMTIHWSA-N |
SMILES |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
SMILES isomérico |
CC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@@H]5CC(CC[C@@]5(CC=C4[C@@]3(CC[C@H]2C1(C)C)C)C(=O)O)(C)C)C)C |
SMILES canónico |
CC(=O)OC1CCC2(C(C1(C)C)CCC3(C2CCC4(C3=CCC5(C4CC(CC5)(C)C)C(=O)O)C)C)C |
Apariencia |
Solid powder |
Key on ui other cas no. |
28937-85-1 |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
NSC 266221; NSC-266221; NSC266221 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















